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Compound of Interest

Compound Name: (4-Bromopyridin-3-yl)methanol

Cat. No.: B177157

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of (4-
Bromopyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. This document
details the expected physicochemical properties and provides a thorough analysis of its
predicted spectroscopic data, including Nuclear Magnetic Resonance (*H and 3C NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for
these analytical techniques are provided to aid researchers in the characterization of this and
similar compounds. The logical workflow for the synthesis and characterization of (4-
Bromopyridin-3-yl)methanol is also presented.

Introduction

(4-Bromopyridin-3-yl)methanol is a substituted pyridine derivative of significant interest in
medicinal chemistry and drug development. Its structure, featuring a bromine atom and a
hydroxymethyl group on the pyridine ring, offers versatile handles for further chemical
modifications, making it a valuable building block for the synthesis of complex organic
molecules and active pharmaceutical ingredients. Accurate structural confirmation is paramount
for its application in regulated industries. This guide outlines the essential analytical techniques
and methodologies for the unambiguous structural elucidation of this compound.
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Physicochemical Properties

A summary of the key physicochemical properties of (4-Bromopyridin-3-yl)methanol is
presented in Table 1. These properties are essential for its handling, storage, and use in
synthetic protocols.

Table 1: Physicochemical Properties of (4-Bromopyridin-3-yl)methanol

Property Value Reference
IUPAC Name (4-Bromopyridin-3-yl)methanol N/A
Synonyms (4-bromo-3-pyridinyl)methanol [1]
CAS Number 197007-87-7 [1]
Molecular Formula CeHsBrNO [1]
Molecular Weight 188.02 g/mol [1]
Appearance Predicted: White to off-white N/A
solid

Boiling Point 302.8+27.0 °C (Predicted) [2]
Density 1.668 g/cm3 (Predicted) [2]
pKa 12.96+0.10 (Predicted) [2]

Synthesis Pathway

A common synthetic route to (4-Bromopyridin-3-yl)methanol involves the reduction of the
corresponding aldehyde, 4-bromo-3-pyridinecarboxaldehyde. This transformation can be
efficiently achieved using a mild reducing agent such as sodium borohydride.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b177157?utm_src=pdf-body
https://www.benchchem.com/product/b177157?utm_src=pdf-body
https://www.benchchem.com/pdf/Structural_Elucidation_of_Pyridine_2_6_d2_via_NMR_Spectroscopy_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Structural_Elucidation_of_Pyridine_2_6_d2_via_NMR_Spectroscopy_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Structural_Elucidation_of_Pyridine_2_6_d2_via_NMR_Spectroscopy_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/pdf/Structural_Elucidation_of_Pyridine_2_6_d2_via_NMR_Spectroscopy_An_In_depth_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10287679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10287679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10287679/
https://www.benchchem.com/product/b177157?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of (4-Bromopyridin-3-yl)methanol
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NaBH4
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Reduction

(4-Bromopyridin-3-yl)methanol

A typical synthesis route for (4-Bromopyridin-3-yl)methanol.

Structural Elucidation and Spectroscopic Analysis

The definitive structural confirmation of (4-Bromopyridin-3-yl)methanol relies on a
combination of spectroscopic techniques. The following sections detail the predicted data for *H
NMR, 13C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the
methylene protons of the hydroxymethyl group.

Table 2: Predicted *H NMR Data for (4-Bromopyridin-3-yl)methanol (in CDCIs, 400 MHZz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.55 s 1H H-2
~8.45 d 1H H-6
~7.40 d 1H H-5
~4.80 S 2H -CH20H
~2.50 brs 1H -OH

The carbon NMR spectrum will provide information on the number and electronic environment

of the carbon atoms in the molecule.

Table 3: Predicted 3C NMR Data for (4-Bromopyridin-3-yl)methanol (in CDClz, 100 MHz)

Chemical Shift (6, ppm) Assignment
~151.0 C-2

~149.5 C-6

~140.0 C-3

~125.0 C-4 (ipso-Br)
~123.0 C-5

~62.0 -CH20H

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of (4-Bromopyridin-3-yl)methanol is expected to show characteristic absorption

bands for the hydroxyl and aromatic moieties.

Table 4: Predicted IR Absorption Bands for (4-Bromopyridin-3-yl)methanol
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1600-1550 Medium-Strong C:C? a.md C_::N stretching
(pyridine ring)
1450-1400 Medium C-H bending (methylene)
1200-1000 Strong C-O stretch (primary alcohol)
~1050 Medium C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Due to the presence of bromine, the mass spectrum will exhibit a characteristic

isotopic pattern.

Table 5: Predicted Mass Spectrometry Data for (4-Bromopyridin-3-yl)methanol

m/z Relative Intensity (%) Assignment

[M]* (Molecular ion peak, due
187/189 ~100/~98 .

to 7°Br and 8!Br isotopes)
170/172 Variable [M-OH]*
158/160 Variable [M-CH20H]*
108 Variable [M-Br]*

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy
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Objective: To obtain high-resolution *H and 3C NMR spectra.

Materials:

(4-Bromopyridin-3-yl)methanol (5-10 mg)

Deuterated chloroform (CDCIs)

5 mm NMR tube

NMR Spectrometer (e.g., 400 MHz)
Procedure:

o Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of CDCls in
a clean vial.

o Transfer the solution to a 5 mm NMR tube.
e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
e Acquire the *H NMR spectrum using standard acquisition parameters.

e Acquire the 3C NMR spectrum. A larger number of scans may be required to achieve an
adequate signal-to-noise ratio.

o Process the spectra (Fourier transform, phase correction, and baseline correction) and
integrate the signals in the *H NMR spectrum.

IR Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.
Materials:
e (4-Bromopyridin-3-yl)methanol

» FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
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Procedure:

o Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing
it to dry completely.

e Record a background spectrum.

e Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage.
o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
e Acquire the sample spectrum.

o Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.
Materials:

e (4-Bromopyridin-3-yl)methanol

e Methanol (HPLC grade)

e Mass spectrometer (e.g., with Electron lonization - El source)

Procedure:

Prepare a dilute solution of the sample in methanol (approximately 1 mg/mL).

Introduce the sample into the mass spectrometer via direct infusion or through a GC/LC inlet.

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-300).

Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.

Logical Workflow for Structural Elucidation
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The process of synthesizing and characterizing (4-Bromopyridin-3-yl)methanol follows a
logical progression of steps to ensure the final product is of the desired structure and purity.

Workflow for Synthesis and Structural Elucidation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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